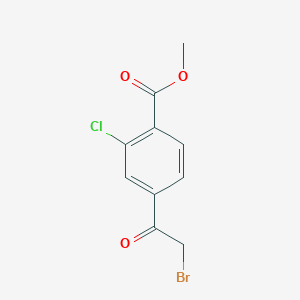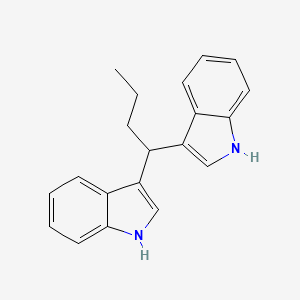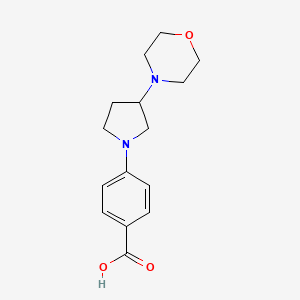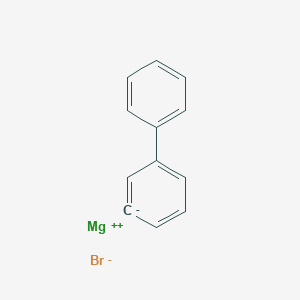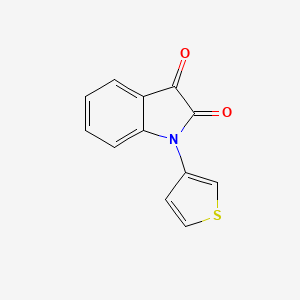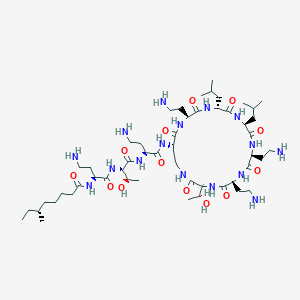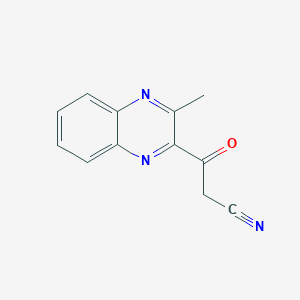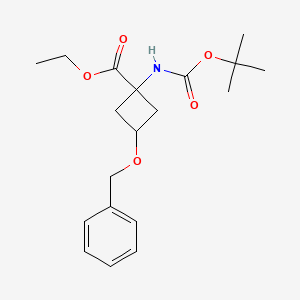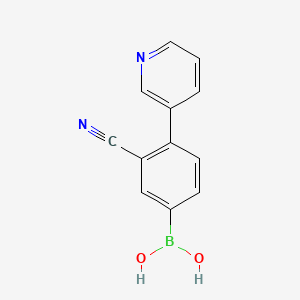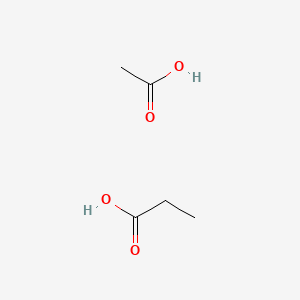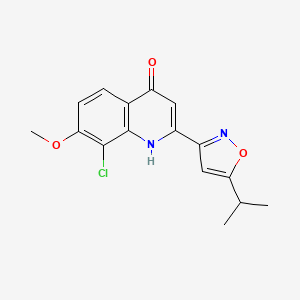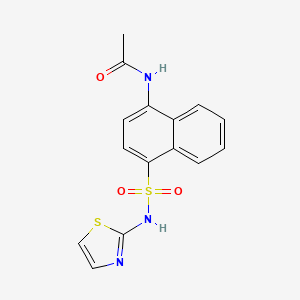![molecular formula C13H19FN2O B8351742 (3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B8351742.png)
(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine is a fluorinated piperidine derivative. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of fluorine and methoxy groups in its structure can significantly influence its biological activity and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine typically involves multiple steps, starting from commercially available precursors. One common approach is the nucleophilic substitution reaction where a fluorine atom is introduced into the piperidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the purification process might involve crystallization or chromatography techniques to ensure the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: The compound may be used in the production of pharmaceuticals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the methoxy group may influence the compound’s solubility and metabolic stability, further affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry.
Uniqueness
(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine is unique due to its specific stereochemistry and the presence of both fluorine and methoxy groups. These features can significantly influence its pharmacological properties, making it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C13H19FN2O |
|---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
(3R,5R)-5-fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine |
InChI |
InChI=1S/C13H19FN2O/c1-17-13-4-2-10(3-5-13)7-16-8-11(14)6-12(15)9-16/h2-5,11-12H,6-9,15H2,1H3/t11-,12-/m1/s1 |
InChI Key |
MWYYPTBESHJHCO-VXGBXAGGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C[C@@H](C[C@H](C2)F)N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(CC(C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-(2-Quinolinylmethoxy)phenyl]sulfanyl]benzoic acid](/img/structure/B8351660.png)
